

# A Comprehensive Technical Guide to 2-Fluorobutanoic Acid for Scientific Professionals

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## Compound of Interest

Compound Name: 2-fluorobutanoic acid

Cat. No.: B1329499

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## Executive Summary

This technical guide provides an in-depth analysis of **2-Fluorobutanoic Acid** (2-FBA), a halogenated carboxylic acid of significant interest in synthetic chemistry and drug development. The document elucidates its core physicochemical properties, including its precise molecular weight, and offers a detailed examination of its synthesis, analytical characterization, and chemical reactivity. By grounding the discussion in established scientific principles and providing validated experimental protocols, this guide serves as a critical resource for researchers and development professionals leveraging fluorinated building blocks in their work. We will explore the causal relationship between its molecular structure—specifically the placement of the fluorine atom—and its notable chemical properties, such as increased acidity due to inductive effects.

## Physicochemical and Structural Data

**2-Fluorobutanoic acid** is a chiral, fluorinated derivative of butanoic acid. The presence of a highly electronegative fluorine atom on the alpha-carbon (C2) profoundly influences its physical and chemical properties.

The fundamental properties of **2-Fluorobutanoic acid** are summarized below, providing essential data for experimental design and chemical inventory management.

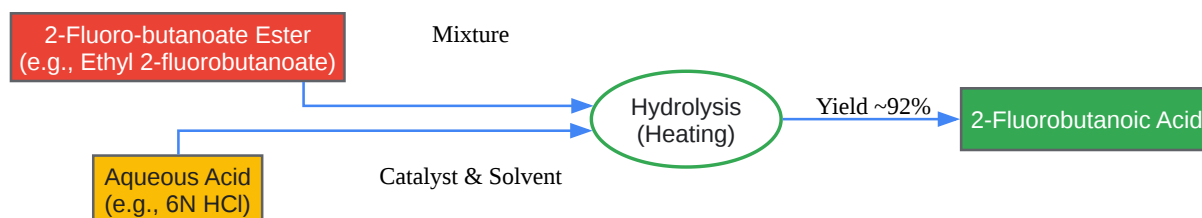
Property	Value	Source(s)
Molecular Weight	106.10 g/mol	[1][2]
Molecular Formula	C <sub>4</sub> H <sub>7</sub> FO <sub>2</sub>	[1][2][3][4][5][6]
CAS Number	433-44-3	[1][2][3][7][8]
IUPAC Name	2-fluorobutanoic acid	[2]
Synonyms	2-Fluorobutyric acid, α-Fluorobutanoic acid	[1][2][3][8]
Canonical SMILES	CCC(C(=O)O)F	[1][2][6][9]
InChIKey	GCSPSGQVZXMPKU-UHFFFAOYSA-N	[2][3][8][9]

Property	Value	Conditions	Source(s)
Appearance	Colorless liquid	Standard conditions	[10]
Density	1.1402 g/cm <sup>3</sup>	20 °C	[8]
Boiling Point	95 °C	40 Torr	[8]

## Synthesis and Mechanistic Insights

The synthesis of **2-Fluorobutanoic acid** often involves the fluorination of a suitable butanoic acid derivative. A common and effective laboratory-scale synthesis involves the acidic hydrolysis of a corresponding α-fluoro ester.

A well-documented route involves the hydrolysis of an appropriate precursor, such as diethyl 2-ethyl-2-fluoromalonate, followed by decarboxylation. A simplified conceptual workflow starting from a generic 2-fluoro ester is presented below. The choice of acid (e.g., HCl) is critical as it serves as both the catalyst for hydrolysis and the proton source.



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Caption: A conceptual workflow for the synthesis of **2-Fluorobutanoic Acid** via acid-catalyzed hydrolysis.

## Analytical Characterization

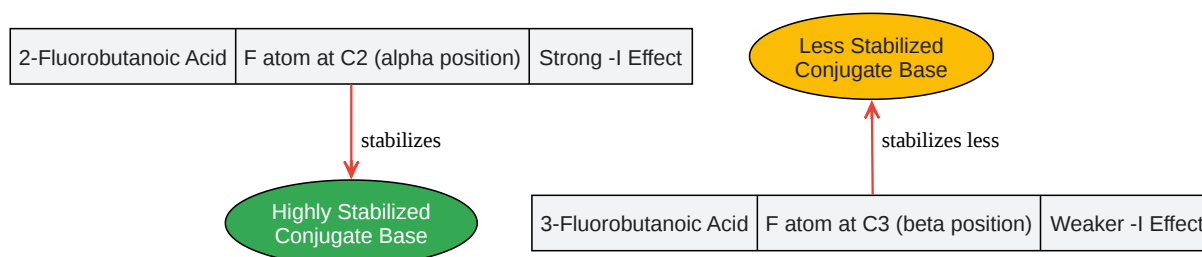
For structural verification and purity assessment, a combination of spectroscopic methods is essential. The expected spectral characteristics are dictated by its unique molecular structure.

- $^1\text{H}$  NMR: The proton spectrum will be complex due to fluorine-proton coupling ( $^2\text{J-HF}$ ,  $^3\text{J-HF}$ ). The  $\alpha$ -hydrogen (on C2) will appear as a doublet of triplets. The ethyl group protons ( $\text{CH}_2$  and  $\text{CH}_3$ ) will also show splitting from both adjacent protons and the C2 fluorine.
- $^{13}\text{C}$  NMR: The carbon spectrum will display four distinct signals. The C2 signal will be split into a doublet due to one-bond carbon-fluorine coupling ( $^1\text{J-CF}$ ), which is typically large. The C3 signal will also show a smaller two-bond coupling ( $^2\text{J-CF}$ ).
- $^{19}\text{F}$  NMR: A single resonance is expected, which will be split by the neighboring protons on C2 and C3, resulting in a complex multiplet.
- Infrared (IR) Spectroscopy: Key stretches will include a broad O-H absorption for the carboxylic acid (around  $2500\text{--}3300\text{ cm}^{-1}$ ), a sharp C=O stretch (around  $1700\text{--}1725\text{ cm}^{-1}$ ), and a C-F stretch (around  $1000\text{--}1100\text{ cm}^{-1}$ ).
- Mass Spectrometry (MS): The monoisotopic mass is  $106.04300762\text{ Da}$ .<sup>[3]</sup> Electron impact (EI) ionization would likely show fragmentation patterns corresponding to the loss of  $\text{COOH}$ , F, and ethyl fragments.

## Chemical Properties and Reactivity

The most significant chemical feature of **2-Fluorobutanoic acid** is its enhanced acidity compared to its non-fluorinated parent, butanoic acid. This is a direct consequence of the inductive effect.

- **Causality:** The fluorine atom at the  $\alpha$ -position is highly electronegative and strongly withdraws electron density away from the carboxyl group. This stabilizes the resulting carboxylate anion (conjugate base) after deprotonation. A more stable conjugate base corresponds to a stronger acid.
- **Positional Importance:** This effect is distance-dependent. Consequently, **2-fluorobutanoic acid** is a stronger acid than 3-fluorobutanoic acid because the electron-withdrawing fluorine is closer to the carboxylic acid group.<sup>[11]</sup>



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Caption: The relationship between fluorine position, inductive effect (-I), and conjugate base stability.

## Applications in Research and Development

**2-Fluorobutanoic acid** is a valuable building block in medicinal chemistry and materials science.

- **Pharmaceuticals:** The introduction of fluorine into drug candidates can modulate metabolic stability, lipophilicity, and binding affinity. 2-FBA serves as a precursor for more complex

molecules where the  $\alpha$ -fluoro-carboxy motif is desired.

- Asymmetric Synthesis: As a chiral molecule, it can be used in enantioselective synthesis to produce stereospecific products.
- Materials Science: Fluorinated compounds are used in the development of polymers, liquid crystals, and other advanced materials with unique properties.

## Detailed Experimental Protocol: Synthesis of 2-Fluorobutanoic Acid

This protocol is adapted from established literature procedures for the hydrolysis of  $\alpha$ -fluoro esters.[5] It is designed as a self-validating workflow, including purification and characterization steps.

Objective: To synthesize **2-Fluorobutanoic acid** via acid-catalyzed hydrolysis of Ethyl 2-fluorobutanoate.

Materials:

- Ethyl 2-fluorobutanoate (1 eq.)
- 6 M Hydrochloric Acid (HCl) (10 eq.)
- Diethyl ether
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask with reflux condenser
- Separatory funnel
- Rotary evaporator

Methodology:

- Reaction Setup: In a 250 mL round-bottom flask, combine Ethyl 2-fluorobutanoate (e.g., 10 g) with 6 M HCl (e.g., 125 mL). Add a magnetic stir bar.

- **Reflux:** Attach the reflux condenser and heat the mixture to reflux (approximately 100-110 °C) using a heating mantle. Maintain a gentle reflux for 48 hours. The causality for this prolonged heating is to ensure complete hydrolysis of the relatively stable ester.
- **Workup - Extraction:** After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Extract the aqueous phase with diethyl ether (3 x 50 mL). The organic layers contain the desired product, while the aqueous layer retains salts and unreacted acid.
- **Drying:** Combine the organic extracts and dry over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ). The drying agent removes residual water, which is critical before solvent evaporation.
- **Purification - Solvent Removal:** Filter off the  $\text{MgSO}_4$  and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.
- **Purification - Distillation:** The crude product can be further purified by vacuum distillation (lit. bp 95 °C at 40 Torr) to yield pure **2-Fluorobutanoic acid**.[\[8\]](#)
- **Characterization:** Obtain  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectra of the final product to confirm its identity and assess purity against the expected data outlined in Section 4.0.

## Safety, Handling, and Storage

### Hazard Profile:

- **Corrosivity:** Causes severe skin burns and eye damage.[\[2\]](#)
- **Respiratory Irritation:** May cause respiratory irritation upon inhalation.[\[2\]](#)
- **Flammability:** Classified as a combustible liquid.[\[2\]](#)

### Handling Procedures:

- Always handle **2-Fluorobutanoic acid** inside a certified chemical fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
- Avoid inhalation of vapors and direct contact with skin and eyes.

**Storage:**

- Store in a tightly sealed, corrosion-resistant container.
- Keep in a cool, dry, and well-ventilated area away from heat sources and incompatible materials (e.g., strong bases, oxidizing agents).

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